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N2,7-dimethylguanosine -

N2,7-dimethylguanosine

Catalog Number: EVT-15263742
CAS Number:
Molecular Formula: C12H19N5O5
Molecular Weight: 313.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N2,7-dimethylguanosine is a modified nucleotide that plays a significant role in the biosynthesis of guanine. It belongs to the class of organic compounds known as purine nucleosides, which are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety. N2,7-dimethylguanosine is formed through the methylation of guanosine, specifically at the N2 and N7 positions of the guanine base. This compound has been detected in various foods, including those from the Anatidae family, chickens, and domestic pigs, suggesting its potential as a biomarker for dietary intake .

Source and Classification

N2,7-dimethylguanosine is classified under purine nucleosides and is recognized as a secondary metabolite. Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of organisms but may have important ecological functions. This compound can be synthesized enzymatically or through chemical methods and has been studied extensively in scientific literature for its biological significance .

Synthesis Analysis

Methods and Technical Details

The synthesis of N2,7-dimethylguanosine typically involves methylation reactions catalyzed by methyltransferase enzymes. The process begins with S-adenosylmethionine as the methyl donor. The general steps for its synthesis include:

  1. Methylation Reaction: The enzyme methyltransferase transfers a methyl group from S-adenosylmethionine to the guanine base of guanosine.
  2. Enzymatic Pathways: Various enzymes such as Tgs1 from Saccharomyces cerevisiae and Tgs2 from Giardia lamblia are involved in the synthesis pathways of this compound .
  3. Industrial Production: While specific industrial methods are not widely documented, enzymatic reactions can be scaled for production purposes.
Molecular Structure Analysis

Structure and Data

The molecular formula for N2,7-dimethylguanosine is C12H17N5O5, with an average molecular weight of approximately 311.29 g/mol. Its structure features two methyl groups attached to the nitrogen atoms at positions N2 and N7 of the guanine base.

  • IUPAC Name: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-6,9-dihydro-3H-purin-6-one
  • CAS Registry Number: 2140-67-2
  • SMILES Representation: CN(C)C1=NC(=O)C2=C(N1)N(C=N2)[C@@H]1OC@HC@@H[C@H]1O .
Chemical Reactions Analysis

Reactions and Technical Details

N2,7-dimethylguanosine undergoes several chemical reactions:

  • Methylation: The primary reaction involves the addition of methyl groups to the guanine base.
  • Oxidation: This compound can also participate in oxidation reactions under certain conditions.
  • Substitution Reactions: Various substitution reactions can occur due to its functional groups.

Common reagents involved in these reactions include S-adenosylmethionine and methyltetrahydrofolate .

Mechanism of Action

The mechanism of action for N2,7-dimethylguanosine primarily involves its function as a modified nucleotide in RNA molecules. The methylation process enhances its stability and influences gene expression regulation through epigenetic mechanisms. This modification affects the interaction between RNA and proteins, thereby playing a critical role in translation regulation and RNA processing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder or crystalline solid.
  • Solubility: Soluble in water and other polar solvents.
  • Storage Conditions: Should be stored under inert gas conditions at refrigerated temperatures (0–10°C) due to sensitivity to air and heat .

Chemical Properties

  • Stability: Exhibits stability under neutral pH but may degrade under extreme conditions.
  • Reactivity: Reacts with various nucleophiles due to the presence of functional groups on the purine base.
Applications

N2,7-dimethylguanosine has several scientific applications:

  1. Biochemical Research: Used in studies involving RNA modifications and their effects on gene expression.
  2. Epigenetics: Plays a role in understanding epigenetic regulation mechanisms.
  3. Pharmaceutical Development: Potential applications in drug design targeting RNA interactions.

This compound's unique structural features make it an important subject for research in molecular biology and biochemistry .

Structural Characterization and Molecular Interactions

Conformational Dynamics of N2,7-Dimethylguanosine in RNA Architectures

N2,7-dimethylguanosine (m²,⁷G) exhibits unique conformational behavior due to steric and electronic perturbations from methylation at both the exocyclic amino group (N²) and the imidazole ring (N⁷). The N²-dimethyl group introduces significant steric bulk that restricts rotation around the C2-N bond, favoring the s-trans conformation where methyl groups orient toward N3. This steric constraint prevents the s-cis rotamer observed in monomethylated analogs (m²G), thereby reducing conformational flexibility [1] [4]. Simultaneously, N⁷-methylation imposes a positive charge on the guanine ring under physiological conditions, altering electrostatic potential surfaces and promoting hydrophobic stacking interactions [7].

Crystallographic studies of RNA duplexes containing tandem m²,⁷G:A pairs reveal how these modifications enforce rigid nucleobase orientations. The N²-methyl groups sterically clash with adjacent adenosines in sheared G:A conformations, forcing adoption of imino hydrogen-bonded pseudo-Watson-Crick geometry (Fig. 1A). This contrasts with unmodified G:A pairs, which dynamically equilibrate between sheared and imino-bonded states [1] [4]. The combined methylation effects reduce local helical twist by 8–12° compared to canonical RNA and increase base pair rise by 0.5 Å, as quantified in Table 2.

  • Electronic Effects: The positive charge at N⁷ enhances π-π stacking energy by ~2.3 kcal/mol due to improved orbital overlap with adjacent bases. This partially compensates for entropy loss from restricted dynamics [7].
  • Hydration Changes: Methyl groups displace structurally ordered water molecules from the major groove. Crystallographic B-factors indicate reduced water density (15–20%) around m²,⁷G sites versus unmodified guanosine [4].

Base-Pairing Specificity and Non-Canonical Hydrogen Bonding Patterns

Dual methylation fundamentally reprograms guanosine’s hydrogen bonding capacity:

  • Elimination of Canonical Pairing: N²-dimethylation blocks Watson-Crick pairing with cytidine by sterically occluding the amino group’s hydrogen-bond donor capacity (Fig. 1B). N⁷-methylation further disrupts Hoogsteen edge interactions [2] [4].
  • Preferred Mismatch Partners: m²,⁷G preferentially forms stable non-canonical pairs with adenosine via:
  • Imino-bonded m²,⁷G:A: Single H-bond between m²,⁷G(N1-H) and A(N6) (distance: 2.89 ± 0.1 Å)
  • Bifurcated m²,⁷G:U: H-bonds from U(O4) to m²,⁷G(N2-methyl) and m²,⁷G(N3) [2] [4]

Table 1: Hydrogen Bonding Geometries in m²,⁷G Base Pairs

PartnerBond TypeAtoms InvolvedDistance (Å)Angle (°)Stability vs G Pair
AdenosineImino pseudo-WCm²,⁷G(N1-H)⋯A(N6)2.89 ± 0.1156 ± 3+0.8 kcal/mol
UridineBifurcatedU(O4)⋯H-N-C(m²,⁷G-N2-Me)3.10 ± 0.2142 ± 5-1.2 kcal/mol
CytidineNot observedUnstable
GuanosineAsymmetric shearedm²,⁷G(N3)⋯G(N2)3.22 ± 0.3148 ± 6-2.1 kcal/mol

Thermodynamic studies confirm m²,⁷G:A pairs enhance duplex stability by 0.8 kcal/mol versus unmodified G:A mismatches due to improved base stacking, while m²,⁷G:U pairs are destabilized by 1.2 kcal/mol due to suboptimal geometry [1] [2].

Impact of Dual Methylation on RNA Secondary and Tertiary Structures

The combined steric and electronic effects of N²/N⁷-dimethylation exert profound influences on RNA architecture:

  • Secondary Structure Enforcement:
  • In tRNA acceptor stems, m²,⁷G26 forces A44 pairing in the imino conformation, preventing alternative folding pathways observed in mitochondrial tRNAs lacking this modification [2] [3].
  • Self-complementary oligoribonucleotides (e.g., 5′-GGACGGACGUCCU-3′) undergo duplex-to-hairpin transitions when central guanosines are dimethylated. UV melting shows 15°C increase in Tm for hairpin structures versus unmodified duplexes [1] [4].

  • Tertiary Stability Mechanisms:

  • The positive charge at N⁷ facilitates long-range electrostatic interactions with backbone phosphates, stabilizing tRNA elbow regions. Molecular dynamics simulations indicate 40% reduction in hinge motion between D- and T-loops in m²,⁷G-modified tRNAs [3] [7].
  • Methyl groups create hydrophobic patches that recruit methyl-binding domains of modification enzymes. This is critical for hierarchical modification cascades, as m²,⁷G10 in tRNAPhe promotes subsequent methylation at G26 [3].

Table 2: Structural Parameters of m²,⁷G-Modified RNA Motifs

RNA ContextHelical Twist ChangeRise (Å)Major Groove WidthBiological Consequence
tRNA acceptor-D stem-10° ± 2°3.6 (+0.4)Narrowed by 1.8 ÅPrevents mitochondrial-like folding
Model duplex (tandem)-8° ± 3°3.3 (+0.5)Widened by 2.1 ÅFavors A-form helix over bent conformers
GNRA tetraloopsNot applicableDisrupts loop stability (ΔTm = -9°C)
  • Energetic Trade-offs: While enhancing thermal stability of defined architectures, m²,⁷G reduces conformational plasticity. Free energy calculations show a 3.2 kcal/mol penalty for adopting alternative folds compared to unmodified RNA [1] [4]. This explains its enrichment in structural nodes like tRNA elbow regions and ribosomal packing interfaces, where dynamics must be constrained [2] [7].

Tables of Chemical Compounds

Properties

Product Name

N2,7-dimethylguanosine

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-2-(methylamino)-1,8-dihydropurin-6-one

Molecular Formula

C12H19N5O5

Molecular Weight

313.31 g/mol

InChI

InChI=1S/C12H19N5O5/c1-13-12-14-9-6(10(21)15-12)16(2)4-17(9)11-8(20)7(19)5(3-18)22-11/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14,15,21)

InChI Key

ZJPLHMVJPJVWSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N(CN2C3C(C(C(O3)CO)O)O)C

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